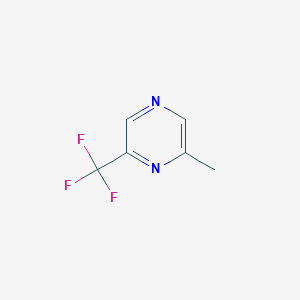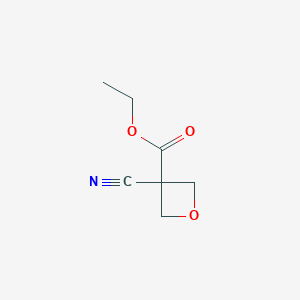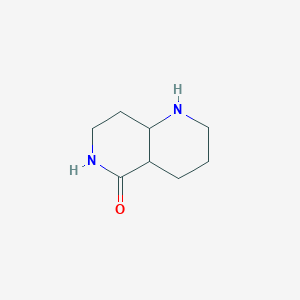
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol is an organic compound that features a trimethylsilyl group attached to a pentynol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Trimethylsilyl)pent-4-yn-2-ol typically involves the use of alkyne chemistry. One common method involves the reaction of a suitable alkyne precursor with a trimethylsilylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted pentynol derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (S)-5-(Trimethylsilyl)pent-4-yn-2-ol exerts its effects depends on the specific context of its use. In chemical reactions, the trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective transformations. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-5-(Trimethylsilyl)pent-4-yn-2-ol: The enantiomer of (S)-5-(Trimethylsilyl)pent-4-yn-2-ol, with similar chemical properties but different biological activity.
5-(Trimethylsilyl)pent-4-yn-2-one: A related compound with a carbonyl group instead of a hydroxyl group.
5-(Trimethylsilyl)pent-4-yn-2-amine: A derivative with an amine group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a trimethylsilyl group and an alkyne moiety. This combination of features makes it a versatile compound in synthetic chemistry and a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C8H16OSi |
|---|---|
Molekulargewicht |
156.30 g/mol |
IUPAC-Name |
(2S)-5-trimethylsilylpent-4-yn-2-ol |
InChI |
InChI=1S/C8H16OSi/c1-8(9)6-5-7-10(2,3)4/h8-9H,6H2,1-4H3/t8-/m0/s1 |
InChI-Schlüssel |
ZTXCCPZECKSLOX-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CC#C[Si](C)(C)C)O |
Kanonische SMILES |
CC(CC#C[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)
![8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11919502.png)


![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)




![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)

